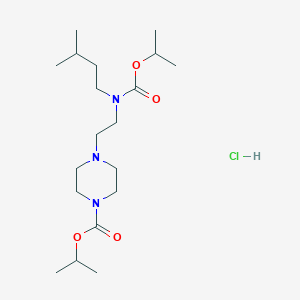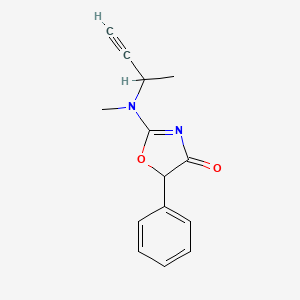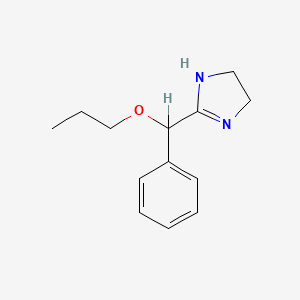
2-(alpha-Propoxybenzyl)-2-imidazoline-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Propoxybenzyl)-2-imidazoline is a chemical compound that belongs to the class of imidazolines Imidazolines are known for their diverse biological activities and are often used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Propoxybenzyl)-2-imidazoline typically involves the reaction of alpha-propoxybenzylamine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Step 1: Alpha-propoxybenzylamine is prepared by reacting benzyl chloride with propanol in the presence of a base such as sodium hydroxide.
Step 2: The resulting alpha-propoxybenzylamine is then reacted with glyoxal in the presence of an acid catalyst like hydrochloric acid.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Step 5: The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2-(alpha-Propoxybenzyl)-2-imidazoline can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-Propoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the imidazoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding imidazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(alpha-Propoxybenzyl)-2-imidazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also studied for its effects on enzyme activity and cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and as a vasodilator.
Industry: Utilized in the formulation of corrosion inhibitors and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-(alpha-Propoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to imidazoline receptors, which are involved in the regulation of blood pressure and other physiological processes. By binding to these receptors, 2-(alpha-Propoxybenzyl)-2-imidazoline can modulate the activity of enzymes and ion channels, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(alpha-Methoxybenzyl)-2-imidazoline: Similar structure but with a methoxy group instead of a propoxy group.
2-(alpha-Ethoxybenzyl)-2-imidazoline: Similar structure but with an ethoxy group instead of a propoxy group.
2-(alpha-Butoxybenzyl)-2-imidazoline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-(alpha-Propoxybenzyl)-2-imidazoline is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
33236-21-4 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[phenyl(propoxy)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O/c1-2-10-16-12(13-14-8-9-15-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,15) |
InChI Key |
QNGDOQFAQQYFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)C2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




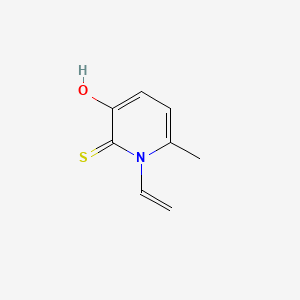


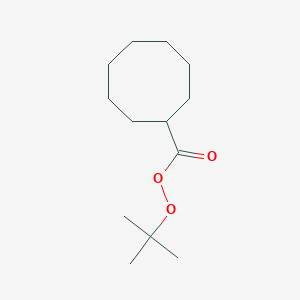
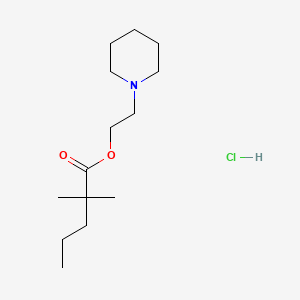
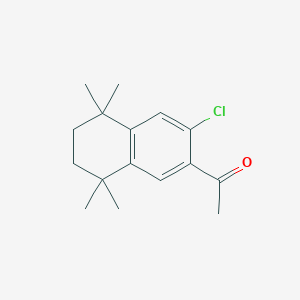
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)



